molecular formula C10H12N6OS B13361781 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide

Cat. No.: B13361781
M. Wt: 264.31 g/mol
InChI Key: AJQWJEPTUUEBCK-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a cyclopenta[d][1,3]thiazole ring fused with a tetraazole moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetrazol-1-yl)acetamide
  • N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetrazol-1-yl)butanamide

Uniqueness

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide stands out due to its specific combination of a cyclopenta[d][1,3]thiazole ring and a tetraazole moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H12N6OS

Molecular Weight

264.31 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C10H12N6OS/c17-9(4-5-16-6-11-14-15-16)13-10-12-7-2-1-3-8(7)18-10/h6H,1-5H2,(H,12,13,17)

InChI Key

AJQWJEPTUUEBCK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CCN3C=NN=N3

Origin of Product

United States

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